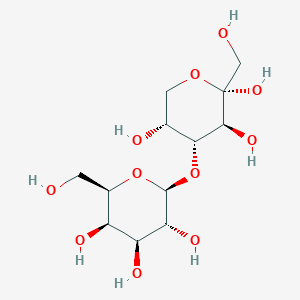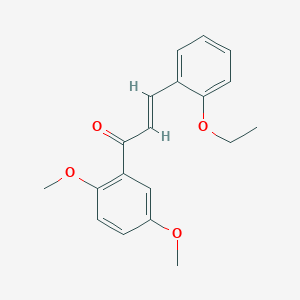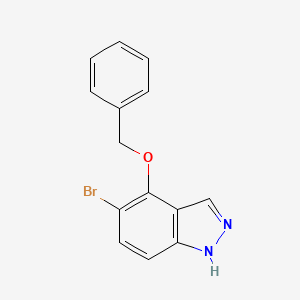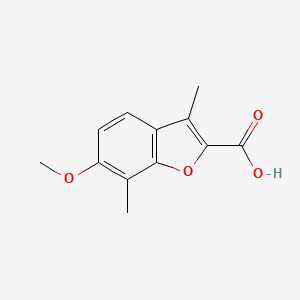
4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-amine
描述
The compound “4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-amine” seems to be a complex organic molecule. It contains a benzodioxol group and a thiazol group, which are common motifs in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis
Although specific chemical reactions involving this compound were not found, related compounds undergo various chemical reactions, highlighting their reactivity and functional versatility.Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application.作用机制
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that it may act by inhibiting the growth of cancer cells and viruses. It has also been suggested that it may act by binding to metal ions and forming coordination complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the replication of herpes simplex virus type 1 and type 2. Furthermore, it has been found to possess antibacterial activity against various gram-positive and gram-negative bacteria.
实验室实验的优点和局限性
One advantage of using 4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-amine in lab experiments is its potential as a fluorescent probe for the detection of metal ions. Another advantage is its potential use as a ligand in coordination chemistry. However, one limitation of using this compound in lab experiments is its potential toxicity. Therefore, caution should be taken when handling this compound.
未来方向
There are several future directions for the study of 4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-amine. One future direction is the investigation of its potential use as a therapeutic agent for the treatment of cancer and viral infections. Another future direction is the study of its mechanism of action and its interactions with metal ions. Furthermore, the development of new synthesis methods and the investigation of its potential as a fluorescent probe for the detection of other analytes are also future directions for the study of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
科学研究应用
4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-amine has been studied for its potential applications in various fields. It has been found to possess antimicrobial, antitumor, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, it has been investigated for its potential use as a ligand in coordination chemistry.
安全和危害
属性
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-6-10(13-11(12)16-6)7-2-3-8-9(4-7)15-5-14-8/h2-4H,5H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDIWYBKYNFSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401239476 | |
| Record name | 4-(1,3-Benzodioxol-5-yl)-5-methyl-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850852-86-7 | |
| Record name | 4-(1,3-Benzodioxol-5-yl)-5-methyl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850852-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,3-Benzodioxol-5-yl)-5-methyl-2-thiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B3157559.png)


![Benzyl (6-{[(oxan-2-yl)oxy]amino}-6-oxohexyl)carbamate](/img/structure/B3157569.png)









